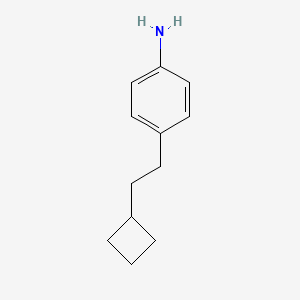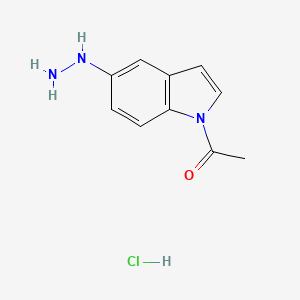
3-(3-Ethynyl-phenyl)-propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Ethynyl-phenyl)-propionic acid is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a propionic acid moiety. This compound is of significant interest in various fields of scientific research due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Ethynyl-phenyl)-propionic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-bromo-phenylacetylene.
Sonogashira Coupling: This step involves the coupling of 3-bromo-phenylacetylene with propargyl alcohol in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Hydrolysis: The resulting product undergoes hydrolysis to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale Sonogashira Coupling: Utilizing continuous flow reactors to enhance efficiency and yield.
Automated Hydrolysis: Employing automated systems to ensure consistent reaction conditions and product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, altering the compound’s reactivity.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) are used under controlled conditions.
Major Products:
Oxidation: Products include 3-(3-Ethynyl-phenyl)-acetic acid and 3-(3-Ethynyl-phenyl)-acetone.
Reduction: The major product is 3-(3-Ethyl-phenyl)-propionic acid.
Substitution: Products vary depending on the substituent introduced, such as 3-(3-Bromo-phenyl)-propionic acid.
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of pharmaceuticals and organic materials.
Catalysis: Acts as a ligand in catalytic reactions, enhancing reaction rates and selectivity.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for imaging and therapeutic purposes.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in disease pathways.
Medicine:
Drug Development: Explored as a precursor in the synthesis of novel therapeutic agents.
Diagnostic Tools: Used in the development of diagnostic probes for medical imaging.
Industry:
Polymer Science: Incorporated into polymers to impart specific properties such as rigidity and thermal stability.
Material Science: Used in the fabrication of advanced materials with unique electronic and mechanical properties.
作用机制
The mechanism by which 3-(3-Ethynyl-phenyl)-propionic acid exerts its effects involves:
Molecular Targets: The ethynyl group can interact with various molecular targets, including enzymes and receptors.
Pathways: It can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules.
相似化合物的比较
- 3-(3-Ethynyl-phenyl)-acetic acid
- 3-(3-Ethynyl-phenyl)-acetone
- 3-(3-Bromo-phenyl)-propionic acid
Comparison:
- Structural Differences: While similar in structure, these compounds differ in the functional groups attached to the phenyl ring.
- Reactivity: The presence of different functional groups influences their reactivity and the types of reactions they undergo.
- Applications: Each compound has unique applications based on its specific chemical properties, making 3-(3-Ethynyl-phenyl)-propionic acid distinct in its versatility and utility.
属性
分子式 |
C11H10O2 |
|---|---|
分子量 |
174.20 g/mol |
IUPAC 名称 |
3-(3-ethynylphenyl)propanoic acid |
InChI |
InChI=1S/C11H10O2/c1-2-9-4-3-5-10(8-9)6-7-11(12)13/h1,3-5,8H,6-7H2,(H,12,13) |
InChI 键 |
JVGBGWGQUAAALV-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC=CC(=C1)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[1-[[1-[2-[[1-(2,4-Difluoroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12077302.png)
![L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI)](/img/structure/B12077308.png)

![4-[(4,8-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl)oxy]-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B12077331.png)





![4-[1-(4-Hydroxy-3,5-dimethylphenyl)-1-phenylethyl]-2,6-dimethylphenol](/img/structure/B12077360.png)




